[2-(4-Chloro-phenoxy)-4-fluoro-phenyl]-methanol
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Overview
Description
[2-(4-Chloro-phenoxy)-4-fluoro-phenyl]-methanol: is an organic compound that features a phenyl ring substituted with a chloro and fluoro group, and a methanol group attached to the phenyl ring
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of [2-(4-Chloro-phenoxy)-4-fluoro-phenyl]-methanol typically involves the reaction of 4-chlorophenol with 4-fluorobenzaldehyde under basic conditions to form the intermediate 4-chloro-4’-fluorobenzophenone. This intermediate is then reduced using a suitable reducing agent such as sodium borohydride to yield the final product, this compound .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and advanced purification techniques such as crystallization and chromatography can enhance the efficiency of the production process .
Chemical Reactions Analysis
Types of Reactions:
Oxidation: The hydroxyl group in [2-(4-Chloro-phenoxy)-4-fluoro-phenyl]-methanol can be oxidized to form the corresponding ketone or aldehyde.
Reduction: The compound can undergo reduction reactions, particularly at the phenyl ring, to form various reduced derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are commonly used reducing agents.
Substitution: Nucleophiles such as amines and thiols can be used under basic conditions to substitute the chloro or fluoro groups.
Major Products:
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of reduced phenyl derivatives.
Substitution: Formation of substituted phenyl derivatives.
Scientific Research Applications
Chemistry:
Catalysis: The compound can be used as a ligand in catalytic reactions due to its unique electronic properties.
Synthesis: It serves as an intermediate in the synthesis of more complex organic molecules.
Biology:
Biochemical Studies: It can be used as a probe to study enzyme mechanisms and interactions.
Medicine:
Therapeutics: Potential use in the development of new therapeutic agents for various diseases.
Diagnostics: It can be used in diagnostic assays to detect specific biological markers.
Industry:
Agriculture: The compound can be used in the development of herbicides and pesticides.
Materials Science: It can be used in the synthesis of advanced materials with specific properties.
Mechanism of Action
The mechanism by which [2-(4-Chloro-phenoxy)-4-fluoro-phenyl]-methanol exerts its effects involves its interaction with specific molecular targets. The compound can bind to enzymes and receptors, altering their activity and leading to various biological effects. The pathways involved may include signal transduction, gene expression, and metabolic regulation .
Comparison with Similar Compounds
[4-Chloro-2-methylphenoxy]acetic acid (MCPA): A widely used herbicide with similar structural features.
2,4-Dichlorophenoxyacetic acid (2,4-D): Another herbicide with a similar phenoxy structure.
Fenclorim: A herbicide safener with fungicidal activity
Uniqueness:
Electronic Properties: The presence of both chloro and fluoro groups imparts unique electronic properties to the compound, enhancing its reactivity and interaction with biological targets.
Versatility: The compound’s ability to undergo various chemical reactions makes it a versatile intermediate in organic synthesis
Properties
Molecular Formula |
C13H10ClFO2 |
---|---|
Molecular Weight |
252.67 g/mol |
IUPAC Name |
[2-(4-chlorophenoxy)-4-fluorophenyl]methanol |
InChI |
InChI=1S/C13H10ClFO2/c14-10-2-5-12(6-3-10)17-13-7-11(15)4-1-9(13)8-16/h1-7,16H,8H2 |
InChI Key |
COCGWFKCAVXVNK-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC=C1OC2=C(C=CC(=C2)F)CO)Cl |
Origin of Product |
United States |
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